1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - 186347-67-1

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Catalog Number: EVT-1216820
CAS Number: 186347-67-1
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of Ticagrelor, a medication used to prevent blood clots. [ [], [], [], [], [], [] ] While Ticagrelor itself possesses valuable therapeutic properties, this report focuses solely on the scientific research applications of its precursor, 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.

Synthesis Analysis
  • From 1-(3,4-difluorophenyl)ethylene: This method involves multiple steps, including the synthesis of new intermediates like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This amine is then further reacted to obtain the final product. [ [] ]
  • From (E)-3-(3,4-difluorophenyl)propenal: This approach involves acetalation of the starting material with L-tartaric ester, followed by Simmons-Smith cyclopropanation, and finally a one-pot hydrolysis oxidation. This results in the formation of trans-(1R,2R)-2-(3,4- difluorophenyl)-1-cyclopropanecarboxylic acid, a key intermediate in Ticagrelor synthesis. [ [] ]
Chemical Reactions Analysis
  • Amide bond formation: The carboxylic acid group reacts with an amine, typically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, to form an amide bond. This step is crucial for linking the cyclopropyl ring to the rest of the Ticagrelor molecule. [ [], [] ]
Applications

The primary application of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is its use as a key building block in the synthesis of Ticagrelor. [ [], [], [], [], [] ] It provides the essential cyclopropyl ring and 3,4-difluorophenyl group present in the final drug molecule. This specific structure contributes to the pharmacological activity of Ticagrelor.

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

  • Compound Description: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate in the synthesis of Ticagrelor, a medication used to treat acute coronary syndromes. [, ] It is produced through the bioreduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases. [, ] This compound can be directly extracted after bioreduction and used to synthesize (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a key precursor to Ticagrelor. []
  • Relevance: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol shares the same difluorophenyl substituent as 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, but instead of being attached to a cyclopropanecarboxylic acid moiety, it is bonded to a chloroethanol group. This structural similarity allows for its conversion to a Ticagrelor precursor containing the cyclopropanecarboxylic acid moiety. []

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of Ticagrelor. [, ] It is efficiently synthesized from (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighting the importance of stereochemistry in these reactions. []
  • Relevance: This compound is structurally very similar to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The only difference is the presence of an ethyl ester group on the carboxylic acid moiety in (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This ester can be easily hydrolyzed to yield the target compound. [, ]

(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

  • Compound Description: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is another crucial intermediate in the synthesis of Ticagrelor, specifically its D-mandelate salt. [, , ] It can be produced from 1-(3,4-difluorophenyl)ethylene through a multi-step synthesis involving novel intermediates. [] Resolution of the racemic mixture is achieved using enantiomerically pure organic chiral acids, leading to the desired (1R,2S)-enantiomer with high purity. [, ]
  • Relevance: This compound shares the difluorophenyl-substituted cyclopropane core structure with 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The key difference is the presence of an amine group instead of a carboxylic acid group on the cyclopropane ring. [, ] This amine serves as a site for further functionalization in the synthesis of Ticagrelor. []

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (R)-mandelate (Ticagrelor Related Compound A)

  • Compound Description: This compound, also known as Ticagrelor Related Compound A or Tica amine mandelate, is a critical process impurity in Ticagrelor manufacturing. [, ] Its presence above a certain limit (0.0008%) can impact product quality, necessitating accurate quantification methods like qHNMR. [] This impurity is also listed as impurity E in the European Pharmacopeia monograph on Ticagrelor. []
  • Relevance: This compound is structurally related to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid through its shared difluorophenyl-substituted cyclopropane core. The primary distinction lies in the amine group replacing the carboxylic acid functionality and the presence of the (R)-mandelate counterion. []

3,4-Dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol – water (1/1/1)

  • Compound Description: This complex compound represents a co-crystal formed between Ticagrelor and 3,4-Dihydroxybenzoic acid with water molecules incorporated into the crystal lattice. [] The crystal structure was determined, revealing the arrangement of these molecules within the solid state. []
  • Relevance: This compound incorporates the complete structure of Ticagrelor, which itself contains 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid as a key structural motif. The presence of the difluorophenyl-substituted cyclopropanecarboxylic acid within this complex highlights its importance in the overall structure and potential interactions within the co-crystal. []

N-(3,4-difluorophenyl)-2-aminoethylidenebisphoshonic acid

  • Compound Description: This bisphosphonic acid derivative exhibited potent inhibitory activity against Mycobacterium tuberculosis glutamine synthetase (GS) in micromolar concentrations. [] It demonstrated higher efficacy against the pathogen enzyme compared to the human ortholog, indicating potential selectivity. [] Its bisphosphonate moiety suggests potential bone-targeting properties, making it an attractive candidate for treating bone tuberculosis. []
  • Relevance: While structurally distinct from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid concerning its core scaffold, this compound shares the critical 3,4-difluorophenyl substituent. [] This commonality suggests a potential role for this specific substitution pattern in interacting with certain biological targets.

N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib)

  • Compound Description: Vemurafenib (PLX4032) is a FDA-approved drug for treating metastatic melanoma harboring the BRAFV600E mutation. [] It acts as a potent and selective BRAF inhibitor. [] Studies revealed that its brain distribution is significantly restricted by active efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []
  • Relevance: Vemurafenib contains a 2,4-difluorophenyl group as part of its structure, closely resembling the 3,4-difluorophenyl substituent found in 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. This similarity highlights how subtle changes in fluorine positioning on the phenyl ring can influence a molecule's interactions with biological targets and impact its pharmacological properties. []

(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (GSK2973980A)

  • Compound Description: This compound, designated GSK2973980A, is a potent and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). [] It emerged as a promising candidate for treating metabolic disorders due to its excellent pharmacological properties, including in vivo efficacy in a postprandial lipid excursion model in mice. [] GSK2973980A demonstrated acceptable safety profiles in 7-day toxicity studies in rats and dogs, paving the way for further clinical development. []
  • Relevance: GSK2973980A shares the 3,4-difluorophenyl substituent with 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, although it is incorporated within a urea linkage in this case. [] This highlights the versatility of this specific difluorophenyl motif in medicinal chemistry and its potential role in interacting with diverse protein targets.

1-(2,6-difluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole (TBZE-029)

  • Compound Description: TBZE-029 is a novel antiviral agent specifically targeting the replication of enteroviruses, including coxsackievirus B3 (CVB3). [] It exerts its antiviral effect by inhibiting viral RNA replication without affecting polyprotein processing. [] Drug resistance studies identified mutations in the nonstructural protein 2C of CVB3, specifically near the NTPase/helicase motif C, as responsible for the altered sensitivity to TBZE-029. []
  • Relevance: While TBZE-029 possesses a thiazolobenzimidazole core, structurally distinct from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, it bears a 2,6-difluorophenyl substituent. [] Although the fluorine atoms are positioned differently compared to the 3,4-difluorophenyl group in the target compound, their presence highlights the significance of halogen substitutions in influencing a molecule's biological activity and potential for pharmaceutical development.

Properties

CAS Number

186347-67-1

Product Name

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

IUPAC Name

1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

BYUXTEWDOBYESO-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O

Synonyms

1-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLIC ACID

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.